molecular formula C6H8ClNO2S B1450553 Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride CAS No. 1803591-82-3

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Cat. No.: B1450553
CAS No.: 1803591-82-3
M. Wt: 193.65 g/mol
InChI Key: JVKQPGDKNNATEM-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a high-purity chemical building block primarily utilized in organic synthesis and medicinal chemistry research. This compound features a thiazole heterocycle, a privileged structure in drug discovery known for imparting significant biological activity . The molecular framework consists of a methyl ester group attached to a 1,3-thiazol-2-yl ring system, provided as a stable hydrochloride salt for handling . The primary research value of this compound lies in its role as a versatile synthetic intermediate for constructing more complex, biologically active molecules. The thiazole ring is a common motif in compounds with a broad spectrum of documented activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties . The reactive methyl ester functional group allows for further synthetic manipulation, such as hydrolysis to the corresponding acid or conversion to amides and hydrazides, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Specific research applications include its use in the synthesis of novel heterocyclic compounds, such as pyrrolidinones and triazoles, which have shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, thiazole derivatives are actively investigated in agrochemical research for their potential growth-regulating effects . Researchers value this ester as a critical starting material for exploring new therapeutic and agrochemical candidates inspired by the potent bioactivity of the thiazole scaffold. CAS Number: 1803591-82-3 Molecular Formula: C6H8ClNO2S Molecular Weight: 193.65 g/mol SMILES: O=C(OC)CC1=NC=CS1.[H]Cl This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKQPGDKNNATEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC=CS1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-82-3
Record name methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
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Mechanism of Action

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. For instance, they can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems. The specific biochemical pathways affected by this compound would depend on its specific target(s) and mode of action.

Biochemical Analysis

Biological Activity

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, effects on various cell types, and potential therapeutic applications, supported by data tables and relevant studies.

1.1 Target Interactions

This compound interacts with several biological targets, particularly enzymes and receptors. Its thiazole structure allows it to bind to DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

1.2 Biochemical Pathways

The compound influences various biochemical pathways, including those involved in cell signaling and metabolic processes. It can activate or inhibit specific pathways, affecting cellular responses and gene expression .

2.1 Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. In a study comparing various thiazole compounds, this derivative showed promising results against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like oxytetracycline .

Compound MIC (µg/mL) Target Bacteria
Methyl 2-(1,3-thiazol-2-yl)acetate HCl7.8 (Gram-positive)Staphylococcus aureus
15.6 (Gram-negative)Escherichia coli

2.2 Antitumor Activity

This compound has demonstrated antitumor properties in various studies. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular pathways that regulate cell survival and proliferation .

In vitro studies have shown that the compound exhibits cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin:

Cell Line IC50 (µg/mL) Reference Drug
Jurkat Cells1.61Doxorubicin
A-431 Cells1.98Doxorubicin

3.1 Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria and fungi. Results indicated that the compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris strains, surpassing the efficacy of traditional antifungals like fluconazole .

3.2 Anticancer Research

In a series of experiments assessing the anticancer potential of thiazole derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

4. Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics. Its stability and degradation rates are crucial for determining its therapeutic window and potential side effects in clinical applications .

5. Conclusion

This compound is a compound of significant interest due to its diverse biological activities, including antimicrobial and antitumor effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Scientific Research Applications

Structural Overview

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride has the molecular formula C₆H₈ClNO₂S. Its structure features a thiazole ring, which is known for contributing to biological activity in various compounds. The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₆H₈ClNO₂S
  • SMILES Notation: COC(=O)CC1=NC=CS1
  • InChIKey: WWLVLGCOTMQMMN-UHFFFAOYSA-N

Antimicrobial Activity

Thiazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that thiazole-containing compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives have shown effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Case Study: Antibacterial Efficacy

  • Study Reference: A study investigated a series of thiazole derivatives for their antibacterial properties.
  • Findings: Some compounds demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin against resistant strains .

Anticancer Potential

The thiazole moiety is also associated with anticancer activity. Compounds derived from thiazoles have been synthesized and tested for their efficacy against various cancer cell lines. For example, certain thiazole derivatives exhibited potent activity against colon carcinoma and lung adenocarcinoma cells .

Case Study: Anticancer Activity

  • Study Reference: Researchers developed N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides.
  • Findings: Compound 19 showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells with IC₅₀ values indicating significant cytotoxicity .

Pharmacological Research

This compound has been explored for its pharmacological effects on muscarinic acetylcholine receptors (mAChRs). Specifically, it has been identified as a positive allosteric modulator (PAM) of the M₃ mAChR subtype, which plays a crucial role in mediating various physiological responses.

Case Study: Structure-Activity Relationship (SAR)

  • Study Reference: A comprehensive SAR study on thiazole derivatives led to the identification of new analogues with enhanced PAM activity.
  • Findings: Compound 3g demonstrated potent PAM activity with excellent subtype selectivity over other mAChR subtypes, indicating its potential as a research tool .

Summary of Applications

Application AreaFindingsReferences
Antimicrobial ActivityEffective against MRSA and E. coli
Anticancer ActivityPotent against colon carcinoma and lung adenocarcinoma
Pharmacological ResearchPositive allosteric modulation of M₃ mAChR

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : In the presence of HCl (as part of the hydrochloride salt), the ester can hydrolyze to form 2-(1,3-thiazol-2-yl)acetic acid. This reaction is typically carried out in aqueous methanol under reflux .

  • Basic Hydrolysis : Treatment with NaOH yields the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Reaction Conditions :

Reaction TypeReagents/ConditionsProduct
Acidic hydrolysisHCl, H₂O/MeOH, reflux2-(1,3-Thiazol-2-yl)acetic acid
Basic hydrolysisNaOH, H₂O/EtOH, refluxSodium 2-(1,3-thiazol-2-yl)acetate

Nucleophilic Substitution

The thiazole nitrogen and ester carbonyl are reactive sites:

  • Thiazole Ring Reactivity : The protonated nitrogen in the hydrochloride form reduces nucleophilicity, but deprotonation (e.g., with NaHCO₃) enables reactions with electrophiles. For example, halogenation using N-bromosuccinimide (NBS) occurs at the 5-position of the thiazole ring .

  • Ester Group Reactivity : The methyl ester participates in transesterification with alcohols (e.g., ethanol) under acid catalysis .

Example Reaction Pathway :

  • Deprotonation with NaHCO₃.

  • Electrophilic bromination at the 5-position using NBS.

  • Isolation of 5-bromo-2-(1,3-thiazol-2-yl)acetate .

Condensation Reactions

The α-hydrogen adjacent to the ester carbonyl is acidic (pKa ~10–12), enabling enolate formation for condensations:

  • Knoevenagel Condensation : Reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to form α,β-unsaturated esters .

  • Claisen-Schmidt Condensation : Forms chalcone derivatives when reacted with aromatic ketones under basic conditions .

Reaction Data :

SubstrateReagentsProductYield
BenzaldehydePiperidine, EtOH(E)-3-Phenyl-2-(1,3-thiazol-2-yl)acrylic acid methyl ester72%

Oxidation and Reduction

  • Oxidation : The ester group is resistant to mild oxidants but converts to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄/H₂SO₄) .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(1,3-thiazol-2-yl)ethanol, while catalytic hydrogenation leaves the thiazole ring intact .

Key Observations :

  • The thiazole sulfur exhibits limited redox activity under standard conditions .

Heterocyclic Functionalization

The thiazole ring participates in cycloaddition and cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces substituents at the 4- or 5-positions .

  • Diels-Alder Reactions : Acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .

Example :

ReactionReagentsProduct
Suzuki couplingPd(PPh₃)₄, K₂CO₃, ArB(OH)₂4-Aryl-2-(1,3-thiazol-2-yl)acetate

Solid-State Reactivity

X-ray crystallography reveals dimerization via N–H···Cl hydrogen bonds in the hydrochloride form. This interaction stabilizes the crystal lattice but does not significantly alter solution-phase reactivity .

Structural Data :

  • Dihedral angle between thiazole and ester planes: 67°

  • Hydrogen bond length (N–H···Cl): 2.98 Å

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Molecular Formula Substituents Key Properties Reference
This compound C₆H₉ClN₂O₂S - Thiazol-2-yl
- Methyl ester
- Hydrochloride salt
- High polarity due to ester and HCl salt
- Potential for hydrogen bonding
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride C₆H₉ClN₂O₂S - 2-Amino-thiazol-4-yl
- Methyl ester
- Hydrochloride salt
- Enhanced hydrogen bonding (NH₂ group)
- Increased solubility in polar solvents
Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride C₇H₁₁ClN₂O₂S - 2-Methylamino-thiazol-4-yl
- Methyl ester
- Hydrochloride salt
- Higher basicity (methylamino group)
- Improved membrane permeability
2-[(1,3-thiazol-2-yl)methoxy]acetic acid hydrochloride C₆H₇NO₃S - Thiazol-2-yl methoxy
- Carboxylic acid
- Hydrochloride salt
- Acidic nature (pKa ~3-4)
- Lower logP compared to esters
Methyl (5-chloro-thiazol-2-yl)acetate C₆H₆ClNO₂S - 5-Chloro-thiazol-2-yl
- Methyl ester
- Increased electronegativity (Cl substituent)
- Enhanced stability against oxidation
2-(3-Oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid hydrochloride C₇H₉ClN₂O₃S - Fused imidazothiazole ring
- Oxo group
- Carboxylic acid
- Hydrochloride salt
- Complex ring system enhances rigidity
- Potential for π-π stacking interactions

Key Research Findings

Substituent Effects on Hydrogen Bonding and Solubility The 2-amino substituent (e.g., in methyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride) introduces additional hydrogen-bonding sites (NH₂), improving solubility in aqueous media compared to the parent compound . Methylamino groups (e.g., in methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride) enhance basicity, which may improve interactions with biological targets like enzymes or receptors .

Functional Group Influence on Reactivity

  • Carboxylic acid derivatives (e.g., 2-[(1,3-thiazol-2-yl)methoxy]acetic acid hydrochloride) exhibit lower logP values and higher acidity compared to ester analogs, making them suitable for ionic interactions in drug design .
  • Chloro-substituted thiazoles (e.g., methyl (5-chloro-thiazol-2-yl)acetate) demonstrate increased stability due to the electron-withdrawing effect of chlorine, which reduces susceptibility to metabolic degradation .

Crystal Structure and Stability Thiazole derivatives with methoxycarbonylmethoxyimino groups (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate) form stable crystal lattices via N–H⋯O and C–H⋯O hydrogen bonds, as observed in X-ray crystallography studies .

Thiazole esters are intermediates in synthesizing cephalosporins, where substituent variations modulate antibacterial activity .

Preparation Methods

Formation of the 1,3-Thiazole Ring

The 1,3-thiazole core is synthesized through cyclization reactions involving suitable precursors such as α-haloketones and thiourea derivatives or via condensation of hydrazides with isothiocyanates.

  • One documented method involves the reaction of acid hydrazides with phenyl isothiocyanate in methanol, yielding thiosemicarbazide intermediates, which can be cyclized further to form thiazole derivatives under base-catalyzed conditions.

Esterification to Methyl 2-(1,3-thiazol-2-yl)acetate

The esterification step generally involves reacting the thiazol-2-yl-acetic acid or its precursor with methanol in the presence of an acid catalyst such as concentrated hydrochloric acid.

  • A representative procedure includes adding concentrated hydrochloric acid (e.g., 8.6 mL) to a mixture of the acid precursor and methanol at 25–30°C, followed by heating the reaction mixture to 80–85°C for 8 hours to ensure complete esterification.

  • After the reaction, the mixture is cooled, and toluene is added to facilitate phase separation and purification. The organic and aqueous layers are separated, and the aqueous layer is washed with toluene to remove impurities.

Formation of Hydrochloride Salt

The hydrochloride salt is prepared by treating the methyl ester with hydrochloric acid or by basifying and then acidifying the reaction mixture to precipitate the hydrochloride salt.

  • The process may involve basifying the reaction mixture with aqueous sodium carbonate followed by acidification to the hydrochloride salt form.

  • Purification is achieved by filtration and washing with suitable solvents such as toluene or ethanol.

Purification and Isolation Techniques

Efficient isolation of the final hydrochloride salt is critical for obtaining a pure product. Various techniques are employed depending on scale and desired purity:

Technique Description Application in Preparation
Filtration Removal of solid impurities or isolation of precipitated salt Used after acidification and phase separation
Rotational Distillation Solvent removal under reduced pressure using devices like Buchi Rotavapor Concentration of reaction mixtures before crystallization
Spray Drying Rapid solvent removal by spraying the solution into a hot drying chamber For drying solid dispersions or powders
Agitated Thin Film Drying Thin film drying with agitation to remove solvents efficiently Alternative drying method for heat-sensitive compounds
Freeze Drying (Lyophilization) Removal of solvents by sublimation under vacuum at low temperature Used for thermally labile compounds

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (hrs) Yield (%) Notes
Esterification Acid precursor + Methanol + Conc. HCl 80–85 8 Not specified Heating essential for complete reaction
Phase Separation & Washing Toluene addition, aqueous wash 25–30 0.75 N/A Ensures removal of impurities
Base Treatment Sodium carbonate solution 25–30 N/A N/A For basification before salt formation
Salt Formation Acidification with HCl 25–30 N/A N/A Precipitates hydrochloride salt
Solvent Removal Rotavapor or other drying techniques Reduced pressure N/A N/A Critical for product isolation

Research Findings and Optimization

  • The use of methanol as both solvent and reactant simplifies the esterification step, but controlling temperature and reaction time is crucial to prevent side reactions.

  • The addition of toluene aids in efficient phase separation and improves the purity of the isolated product.

  • Triethylamine and di-tert-butyl dicarbonate (DiBOC) have been used in related processes for protecting amine groups during synthesis, indicating potential strategies for multi-step syntheses involving this compound or its derivatives.

  • Crystallization methods and solid dispersion techniques have been developed for related thiazole derivatives to enhance purity and stability, which may be applicable for scale-up and pharmaceutical formulation.

Summary Table of Preparation Steps

Step No. Process Stage Key Reagents/Conditions Purpose
1 Thiazole ring formation Acid hydrazide + phenyl isothiocyanate (MeOH) Cyclization to form thiazole
2 Esterification Thiazole acid + Methanol + Conc. HCl, heat Formation of methyl ester
3 Phase separation Addition of toluene, aqueous washes Purification
4 Basification Aqueous sodium carbonate Prepare for salt formation
5 Salt formation Acidification with HCl Formation of hydrochloride salt
6 Isolation & drying Filtration, rotavapor, freeze drying Product isolation and drying

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride, and how can coupling agents optimize yield?

  • Methodological Answer : A widely used approach involves coupling thiazole derivatives with activated carboxylic acid intermediates. For example, carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) facilitate amide/ester bond formation under mild conditions. In a typical protocol (adapted from acetamide syntheses), equimolar amounts of the thiazole amine and carboxylic acid precursor are reacted in dichloromethane with triethylamine as a base. Post-reaction, extraction and recrystallization from methanol/acetone mixtures yield purified product .

Q. How is the structural integrity of this compound validated in solution and solid states?

  • Methodological Answer :

  • Solution-state : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., ester C=O stretching at ~1700–1750 cm1^{-1}).
  • Solid-state : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. Refinement with programs like SHELXL ensures accuracy in crystallographic parameters .

Advanced Research Questions

Q. How do polymorphism and crystallographic packing influence the physicochemical properties of this compound?

  • Methodological Answer : Polymorphs arise from variations in solvent systems or crystallization temperatures. For example, monoclinic polymorphs (as seen in structurally related thiazole esters) exhibit distinct hydrogen-bonding motifs (e.g., N–H⋯N or N–H⋯O interactions) that affect solubility and stability. SCXRD analysis combined with differential scanning calorimetry (DSC) can map phase transitions and lattice energies .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic models for this compound?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • Compare experimental SCXRD bond lengths with DFT-calculated geometries.
  • Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-stacking, halogen contacts) that may not be evident in solution-state NMR.
  • Validate refinement parameters (R-factors, residual electron density) using tools like PLATON to ensure model reliability .

Q. How can reactive intermediates (e.g., chloromethyl-thiazole derivatives) be stabilized during synthesis?

  • Methodological Answer : Chloromethyl groups are prone to hydrolysis or nucleophilic substitution. Stabilization strategies include:

  • Using anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N2_2/Ar).
  • Low-temperature reactions (0–5°C) to minimize side reactions.
  • Immediate derivatization (e.g., quaternization with dimethylamine) to block reactive sites, as demonstrated in related thiazole syntheses .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and monitor degradation via HPLC.
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride
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Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.